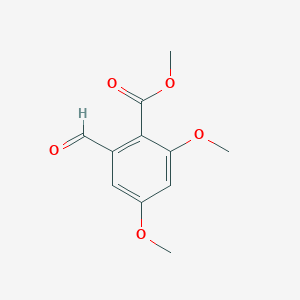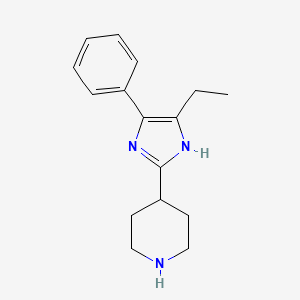
Methyl 2-formyl-4,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and features both formyl and methoxy functional groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Methyl 2-formyl-4,6-dimethoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in benzene at 85°C, followed by a reaction with potassium carbonate in acetone under reflux conditions . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-formyl-4,6-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-formyl-4,6-dimethoxybenzoate exerts its effects depends on its specific application. In chemical reactions, the formyl and methoxy groups play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as enzyme binding sites in biological studies or reaction intermediates in synthetic chemistry.
Comparison with Similar Compounds
Methyl 2-formyl-4,6-dimethoxybenzoate can be compared with similar compounds such as:
Methyl 2,4-dimethoxybenzoate: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
Methyl 2-formyl-3,5-dimethoxybenzoate: Similar structure but with different positioning of the methoxy groups, leading to variations in reactivity and applications.
Methyl 2,6-dimethoxybenzoate: Another derivative with different functional group positioning, affecting its chemical properties and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of functional group positioning in organic chemistry.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3 |
InChI Key |
PTIGLYXTHFLNMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)
![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)




![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)





![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)
